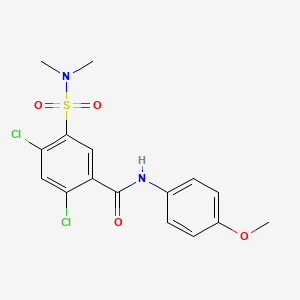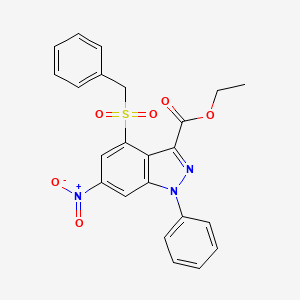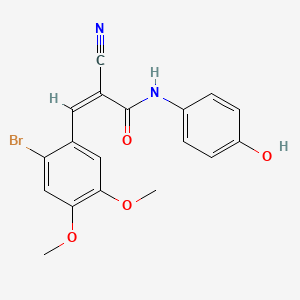![molecular formula C19H16F3N3O B3509980 2,4-DIMETHYL-N-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-3H-1,5-BENZODIAZEPIN-3-IMINE](/img/structure/B3509980.png)
2,4-DIMETHYL-N-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-3H-1,5-BENZODIAZEPIN-3-IMINE
Overview
Description
2,4-DIMETHYL-N-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-3H-1,5-BENZODIAZEPIN-3-IMINE is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIMETHYL-N-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-3H-1,5-BENZODIAZEPIN-3-IMINE involves multiple steps, including the formation of the benzodiazepine core and the introduction of the trifluoromethyl group. One common synthetic route includes:
Formation of the Benzodiazepine Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under radical or nucleophilic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2,4-DIMETHYL-N-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-3H-1,5-BENZODIAZEPIN-3-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,4-DIMETHYL-N-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-3H-1,5-BENZODIAZEPIN-3-IMINE has several scientific research applications:
Medicinal Chemistry: Used in the development of new anxiolytic and anticonvulsant drugs.
Biological Studies: Investigated for its interactions with various neurotransmitter receptors.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2,4-DIMETHYL-N-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-3H-1,5-BENZODIAZEPIN-3-IMINE involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
The presence of the trifluoromethyl group in 2,4-DIMETHYL-N-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-3H-1,5-BENZODIAZEPIN-3-IMINE enhances its lipophilicity and metabolic stability, potentially offering advantages in terms of bioavailability and duration of action compared to other benzodiazepines .
Properties
IUPAC Name |
2,4-dimethyl-N-[[3-(trifluoromethyl)phenyl]methoxy]-1,5-benzodiazepin-3-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O/c1-12-18(13(2)24-17-9-4-3-8-16(17)23-12)25-26-11-14-6-5-7-15(10-14)19(20,21)22/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKWNNAKYJIXKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1=NOCC3=CC(=CC=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-1-{5-[(2-methoxyphenoxy)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B3509906.png)
![5-[(4-chlorophenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]-2-furamide](/img/structure/B3509913.png)
![5-[(4-tert-butylphenoxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B3509919.png)
![1-{5-[(2-BROMOPHENOXY)METHYL]FURAN-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE](/img/structure/B3509925.png)
![methyl 2-({5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoyl}amino)benzoate](/img/structure/B3509928.png)
![2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B3509931.png)
![N-{4-[(3-nitrodibenzo[b,f]oxepin-1-yl)oxy]phenyl}acetamide](/img/structure/B3509941.png)
![ethyl 4-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B3509950.png)



![2-[(5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3510005.png)
![(5Z)-3-Methyl-5-{[5-(2-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3510013.png)
![N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B3510017.png)
